molecular formula C14H22F2N4O2 B7097121 N-(1-cyclohexylpropyl)-1-(1,1-difluoro-2-hydroxyethyl)triazole-4-carboxamide

N-(1-cyclohexylpropyl)-1-(1,1-difluoro-2-hydroxyethyl)triazole-4-carboxamide

Cat. No.: B7097121
M. Wt: 316.35 g/mol
InChI Key: VMKVNPOWMKGHKC-UHFFFAOYSA-N
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Description

N-(1-cyclohexylpropyl)-1-(1,1-difluoro-2-hydroxyethyl)triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-(1-cyclohexylpropyl)-1-(1,1-difluoro-2-hydroxyethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22F2N4O2/c1-2-11(10-6-4-3-5-7-10)17-13(22)12-8-20(19-18-12)14(15,16)9-21/h8,10-11,21H,2-7,9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKVNPOWMKGHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CCCCC1)NC(=O)C2=CN(N=N2)C(CO)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclohexylpropyl)-1-(1,1-difluoro-2-hydroxyethyl)triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Cyclohexylpropyl Group: This step involves the alkylation of the triazole ring with a cyclohexylpropyl halide under basic conditions.

    Addition of the Difluoro-2-hydroxyethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclohexylpropyl)-1-(1,1-difluoro-2-hydroxyethyl)triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

    Substitution: The difluoro-2-hydroxyethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a dihydrotriazole derivative.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

N-(1-cyclohexylpropyl)-1-(1,1-difluoro-2-hydroxyethyl)triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-cyclohexylpropyl)-1-(1,1-difluoro-2-hydroxyethyl)triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclohexylpropyl)-1-(2-hydroxyethyl)triazole-4-carboxamide
  • N-(1-cyclohexylpropyl)-1-(1,1-difluoroethyl)triazole-4-carboxamide
  • N-(1-cyclohexylpropyl)-1-(1,1-difluoro-2-hydroxypropyl)triazole-4-carboxamide

Uniqueness

N-(1-cyclohexylpropyl)-1-(1,1-difluoro-2-hydroxyethyl)triazole-4-carboxamide is unique due to the presence of the difluoro-2-hydroxyethyl group, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.

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